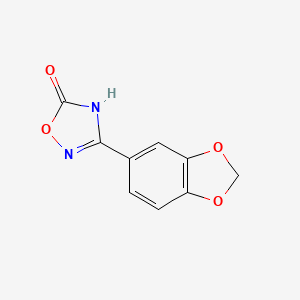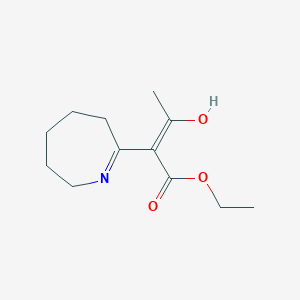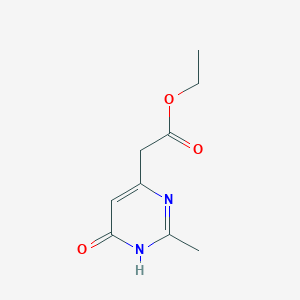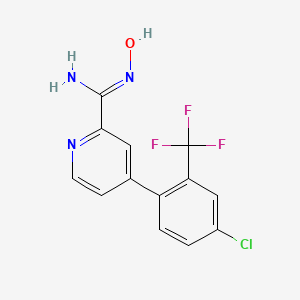
4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine, otherwise known as 4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine, is a small organic molecule that has been studied extensively in the scientific research community for its potential applications in drug development, medicinal chemistry, and biochemistry. This compound has been found to possess a range of interesting properties, such as its ability to act as a ligand for various metals, its ability to act as an enzyme inhibitor, and its ability to interact with other molecules in a variety of ways.
Applications De Recherche Scientifique
Structure-Activity Relationship Studies
- The compound has been studied for its role as an inhibitor in transcription mediated by NF-kappaB and AP-1 transcription factors. Researchers have explored structure-activity relationships to improve potential oral bioavailability, examining the effects of various substitutions on cell-based activity and gastrointestinal permeability. These studies are crucial for the development of new therapeutic agents targeting specific transcription factors involved in inflammatory and autoimmune diseases (Palanki et al., 2000).
Crystal Structure Analysis
- Crystal structure analyses of derivatives synthesized from diflunisal, a known anti-inflammatory drug, were performed. Such studies are important for understanding the molecular basis of drug action and for the design of new compounds with improved efficacy and safety profiles (Zhong et al., 2010).
Antimicrobial Activity
- Some derivatives have been synthesized and characterized for their interaction with bacterial cells, highlighting the potential of these compounds as novel anti-microbial agents with antibiofilm properties. This research area is critical in the fight against antibiotic-resistant bacterial infections (Limban et al., 2011).
Anticancer Applications
- Investigation into the synthesis of rhodium(II) and platinum(II) complexes with diamine-substituted acridine-4-carboxamides demonstrates the potential multifunctional anti-cancer properties of these compounds. Such studies contribute to the development of new cancer therapies targeting specific cellular mechanisms (Goodgame et al., 1990).
Inhibitory Effects on Kinase Signaling
- Research into selective and orally efficacious inhibitors of the Met kinase superfamily, which are crucial for cancer and angiogenesis, indicates the potential therapeutic applications of related compounds. This line of research is vital for developing targeted therapies for cancer and other diseases involving abnormal kinase signaling (Schroeder et al., 2009).
Propriétés
IUPAC Name |
4-[4-chloro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c14-8-1-2-9(10(6-8)13(15,16)17)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKGNCFOICFBMNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)C(=NO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC(=NC=C2)/C(=N/O)/N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-trifluoromethylphenyl)-N-hydroxypyridine-2-carboxamidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418192.png)
![3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1418193.png)
![methyl [(4E)-5-oxo-1-phenyl-4-(1-{[2-(trifluoromethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1418194.png)
![ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1418197.png)

![2-methyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B1418199.png)
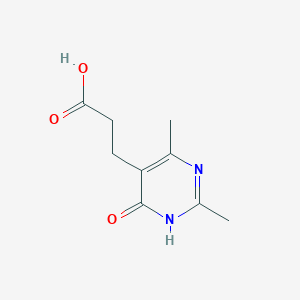
![2-ethyl-2,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1418203.png)

